molecular formula C6H6N2O3 B1314720 Methyl 4-hydroxypyrimidine-5-carboxylate CAS No. 4774-35-0

Methyl 4-hydroxypyrimidine-5-carboxylate

Cat. No.: B1314720
CAS No.: 4774-35-0
M. Wt: 154.12 g/mol
InChI Key: KFWOVXLWAGKILN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Furthermore, the reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells indicates that it may also influence the ER stress and apoptosis pathways.

Pharmacokinetics

Its molecular weight of 15413 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of Methyl 4-hydroxypyrimidine-5-carboxylate’s action is neuroprotective and anti-inflammatory. It has been shown to reduce the expression of ER stress and apoptosis markers in human neuronal cells , suggesting that it may protect neurons from damage. Additionally, its inhibition of NO and TNF-α production suggests that it may have anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxypyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis and metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate the expression of genes involved in neuroprotection and anti-inflammatory responses . This modulation occurs through the inhibition of specific signaling pathways, such as the NF-kB pathway, leading to reduced inflammation and enhanced cell survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as neuroprotection and anti-inflammatory responses . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the flux of metabolites through these pathways. These interactions can alter metabolite levels and impact overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its accumulation and activity within different tissues, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize to various cellular compartments, including the cytoplasm and nucleus . This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles. Its presence in these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxypyrimidine-5-carboxylate can be synthesized through the hydroxymethylation reaction of methyl pyrimidine. In this process, p-methyl pyrimidine is heated and reacted with methanol in the presence of a base catalyst . The reaction typically requires controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 4-hydroxypyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 4-hydroxypyrimidine-5-carboxylate can be compared with other similar compounds such as:

  • Methyl 4-oxo-3H-pyrimidine-5-carboxylate
  • Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate
  • 4-Hydroxy-pyrimidine-5-carboxylic acid methyl ester

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. This compound is unique due to its specific hydroxyl and carboxylate functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWOVXLWAGKILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471594
Record name Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-35-0
Record name Methyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4774-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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